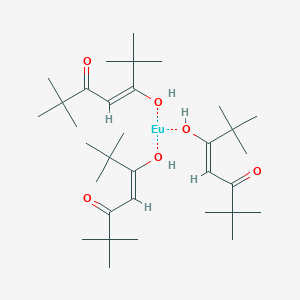

Europium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) (abbreviated as Eu(dpm)₃ or Eu(thd)₃) is a europium(III) complex with β-diketonate ligands. It is widely used in materials science due to its thermal stability and luminescent properties. Key characteristics include:

- Molecular Formula: C₃₃H₅₇EuO₆ (calculated molecular weight ≈ 701 g/mol).

- Melting Point: 188°C .

- Purity: Typically >95% (commercial grade) , but can reach 99.9% after sublimation .

- Applications: Precursor for europium fluoride nanoparticles via microwave-induced decomposition . Organic light-emitting devices (OLEDs) due to sharp red emission . Chemical vapor deposition (CVD) for thin-film coatings .

Properties

CAS No. |

15522-71-1 |

|---|---|

Molecular Formula |

C33H60EuO6 |

Molecular Weight |

704.8 g/mol |

IUPAC Name |

europium;tris(5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one) |

InChI |

InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |

InChI Key |

RHXUZKJNHAMZEP-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Eu] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Eu+3] |

Other CAS No. |

15522-71-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) typically involves the reaction of europium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.

Reduction: It can also be reduced to form lower oxidation state complexes.

Substitution: The ligand 2,2,6,6-tetramethylheptane-3,5-dione can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from these reactions include various europium complexes with different ligands and oxidation states .

Scientific Research Applications

Applications in Luminescence and Photonics

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is widely recognized for its luminescent properties. It exhibits strong red emission when excited by ultraviolet light due to the transition of europium ions. This characteristic makes it suitable for various applications:

- Luminescent Materials : It is used in phosphors for display technologies such as LEDs and OLEDs. The compound's high quantum yield enhances the brightness and efficiency of light-emitting devices.

- Biolabeling and Imaging : Europium complexes are utilized in biolabeling due to their sharp emission spectra and long luminescence lifetime. They serve as effective markers in biological assays and imaging techniques.

Case Study: Luminescent Sensors

Research has demonstrated the use of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) in developing luminescent sensors for detecting metal ions. The sensor exhibits a significant change in luminescence intensity upon binding with specific metal ions, showcasing its potential in environmental monitoring and analytical chemistry .

Applications in NMR Spectroscopy

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) serves as an NMR shift reagent. Its ability to alter the chemical environment of nearby nuclei allows for improved resolution in NMR spectroscopy. This application is particularly valuable in organic chemistry for elucidating molecular structures.

Data Table: NMR Shift Reagent Properties

| Property | Value |

|---|---|

| Chemical Shift Range | Variable depending on ligand |

| Concentration Required | Typically 0.1 - 1 mM |

| Solvent Compatibility | Common organic solvents |

Applications in Materials Science

The compound is also explored in materials science for synthesizing advanced materials with tailored properties:

- Nanostructured Materials : Research indicates that incorporating tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) into polymer matrices can enhance thermal stability and luminescent properties of nanocomposites.

- Optoelectronic Devices : The compound is integrated into optoelectronic devices where its luminescent properties can be harnessed for energy conversion applications.

Case Study: Polymer Composites

A study highlighted the synthesis of polymer composites containing europium complexes that exhibited enhanced photoluminescence and thermal stability compared to pure polymers. These composites showed promise for applications in light-emitting diodes and photonic devices .

Applications in Biological Sciences

In biological sciences, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) has potential applications due to its biocompatibility and luminescent properties:

- Drug Delivery Systems : The compound can be utilized in drug delivery systems where it acts as a tracer to monitor drug release.

- Bioimaging Techniques : Its luminescent characteristics make it suitable for bioimaging applications in medical diagnostics.

Mechanism of Action

The luminescent properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) are due to the electronic transitions within the europium ion. When the compound is excited by an external light source, the europium ion undergoes electronic transitions that result in the emission of light. The ligand 2,2,6,6-tetramethylheptane-3,5-dione helps stabilize the europium ion and enhances its luminescent properties .

Comparison with Similar Compounds

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), commonly referred to as Eu(TMHD)₃ or Eu(dpm)₃, is a lanthanide coordination complex notable for its luminescent properties and potential applications in various fields. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₃H₅₇EuO₆

- Molecular Weight : 701.77 g/mol

- CAS Number : 15522-71-1

- Appearance : Light yellow crystalline solid

- Melting Point : 187-191°C

The biological activity of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is primarily attributed to its ability to act as a luminescent probe and its interactions with biological macromolecules. The complex can form stable chelates with various biomolecules, influencing their behavior and properties.

Luminescence Properties

Eu(TMHD)₃ exhibits characteristic luminescence due to the f-f electronic transitions of europium ions. This property is leveraged in several biological applications:

- Fluorescent Imaging : The compound can be used in bioimaging techniques due to its strong luminescence under UV light.

- NMR Shift Reagent : It serves as an NMR shift reagent for studying the structure of biomolecules by enhancing signal resolution.

1. Drug Delivery Systems

Research indicates that Eu(TMHD)₃ can be incorporated into drug delivery systems to enhance the targeting and efficacy of therapeutic agents. Its luminescent properties allow for real-time tracking of drug distribution within biological systems.

2. Antimicrobial Activity

Studies have shown that europium complexes exhibit antimicrobial properties. For instance, a study demonstrated that Eu(TMHD)₃ could inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies .

3. Cellular Imaging

The ability of Eu(TMHD)₃ to emit light in the visible spectrum makes it suitable for cellular imaging applications. It can be conjugated with antibodies or peptides to visualize specific cellular targets under fluorescence microscopy.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various europium complexes, including Eu(TMHD)₃. The results indicated significant inhibition of bacterial growth in vitro against Escherichia coli and Staphylococcus aureus. The study concluded that the complex's mechanism may involve disruption of bacterial cell membranes .

Case Study 2: Cellular Uptake and Imaging

In another study focusing on cellular uptake, researchers utilized Eu(TMHD)₃ conjugated with folate-targeting moieties to enhance selectivity towards cancer cells. The complex demonstrated increased uptake in folate receptor-positive cells compared to non-targeted cells, highlighting its potential for targeted cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇EuO₆ |

| Molecular Weight | 701.77 g/mol |

| Melting Point | 187-191°C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cellular Uptake | Enhanced in folate receptor-positive cells |

Q & A

Q. What advanced characterization techniques validate the coordination environment of Eu(TMHD)₃ in solution versus solid state?

- Methodological Answer :

- Solid-state : Single-crystal XRD and Raman spectroscopy confirm octacoordination and ligand symmetry.

- Solution-state : EXAFS and NMR paramagnetic relaxation measurements assess dynamic ligand exchange.

Discrepancies in coordination number (e.g., solvent adducts in solution) are quantified via UV-Vis titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.